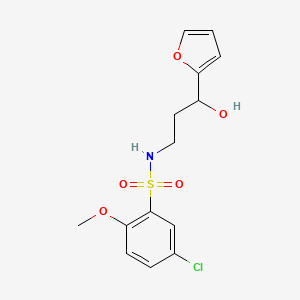

![molecular formula C20H17N3OS B2552141 3-(甲硫基)-5-[(1-萘氧基)甲基]-4-苯基-4H-1,2,4-三唑 CAS No. 383145-94-6](/img/structure/B2552141.png)

3-(甲硫基)-5-[(1-萘氧基)甲基]-4-苯基-4H-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

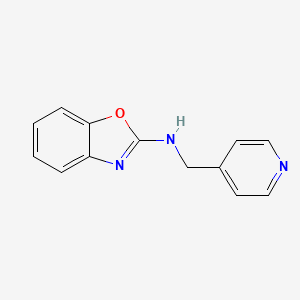

The compound 3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The specific compound is not directly studied in the provided papers, but related compounds with similar functional groups have been analyzed. These studies provide insights into the physical and chemical properties, molecular structure, and potential reactivity of such triazole derivatives.

Synthesis Analysis

The synthesis of related triazole compounds involves various strategies, including the condensation of thiosemicarbazides and the cyclization of hydrazonothioates. For instance, the synthesis of 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole involves the interaction of different aromatic moieties and the formation of a triazole ring . Although the exact synthesis of the compound is not detailed, similar synthetic routes may be applicable.

Molecular Structure Analysis

X-ray diffraction (XRD) studies have been used to determine the crystal structure of triazole derivatives, revealing the presence of tautomeric forms and the preference for certain tautomers based on the substituents' electronic properties . The molecular structure is further analyzed using computational methods such as Density Functional Theory (DFT), which provides insights into the geometrical parameters and the electronic distribution within the molecule .

Chemical Reactions Analysis

The reactivity of triazole derivatives is influenced by the presence of various functional groups. For example, the sulfur atom in the methylthio group is identified as an active center for electrophilic and radical attacks, while the site for nucleophilic substitution is medium-dependent . The molecular electrostatic potential (MEP) maps from computational studies can indicate possible sites for nucleophilic attack, such as the nitrogen atoms in the triazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be deduced from experimental techniques like FT-IR, UV-Vis, and NMR spectroscopy, as well as theoretical calculations. These studies reveal information about vibrational wavenumbers, electronic transitions, and nuclear magnetic resonance properties . Theoretical calculations also provide data on global and local chemical activity descriptors, non-linear optical behaviors, and hyperpolarizability values .

科学研究应用

合成和化学性质

简便合成和生物活性

一项研究重点关注一组结构上类似于所讨论化合物的 1,2,4-三唑衍生物的简便合成。这些衍生物表现出显着的细胞毒性、抗菌和抗真菌活性,突出了此类化合物在药物化学和药物设计中的潜力 (Sumangala 等人,2012)。

抗氧化活性

对 1,2,4-三唑-5-硫酮的 S 取代衍生物的研究揭示了值得注意的抗氧化特性。这表明在对抗氧化应激方面具有潜在应用,氧化应激是多种疾病的一个因素 (Tumosienė 等人,2014)。

互变异构偏好

与 1,2,4-三唑相关的氮杂环互变异构的研究提供了对这些化合物的结构动力学的见解。了解这些动力学对于它们在配位化学领域以及作为金属络合物中的配体的应用至关重要 (Buzykin 等人,2008;Buzykin 等人,2006)。

生物活性及应用

抗菌特性

多项研究已经合成并评估了 1,2,4-三唑衍生物的抗菌活性。这些化合物对各种细菌和真菌病原体显示出有希望的结果,表明它们在开发新型抗菌剂方面的潜力 (Almajan 等人,2010;Qingcu,2014)。

Fries 重排和结构分析

对 N-酰基化 1,2,4-三唑的 Fries 重排的研究导致了具有详细结构和理论分析的化合物的合成。这项工作有助于理解 1,2,4-三唑衍生物的反应机理和结构复杂性 (Moreno-Fuquen 等人,2019)。

作用机制

安全和危害

属性

IUPAC Name |

3-methylsulfanyl-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c1-25-20-22-21-19(23(20)16-10-3-2-4-11-16)14-24-18-13-7-9-15-8-5-6-12-17(15)18/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZGDIFVFRKLTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(N1C2=CC=CC=C2)COC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

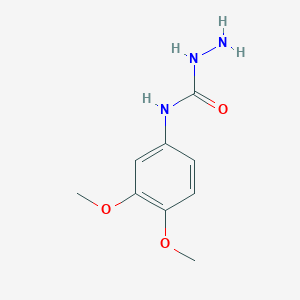

![N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]glycinamide](/img/structure/B2552059.png)

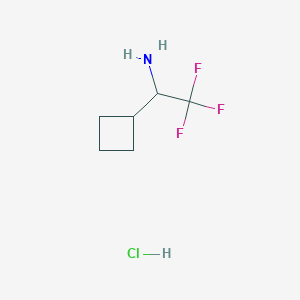

![Methyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2552061.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B2552066.png)

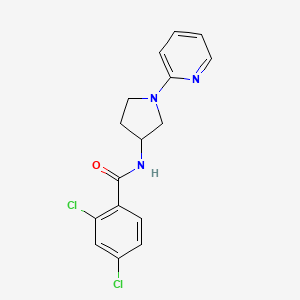

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2552068.png)

![1-benzyl-2-(4,4-dimethyloxazolidine-3-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2552070.png)

![4-acetyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2552076.png)

![N-[2-Methyl-5-(oxolan-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2552078.png)